molecular formula C15H20N2O5 B499025 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1042697-82-4

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B499025
CAS No.: 1042697-82-4
M. Wt: 308.33g/mol
InChI Key: IVXJAXDNDTZWLE-UHFFFAOYSA-N
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Description

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid (IUPAC name: 2-piperazineacetic acid, 1-[(2,3-dimethoxyphenyl)methyl]-3-oxo-) is a piperazine derivative characterized by a substituted benzyl group and an acetic acid moiety. Its structure includes a piperazine ring with a ketone group at the 3-position, a 2,3-dimethoxybenzyl substituent at the 1-position, and an acetic acid side chain at the 2-position (Fig. 1).

Properties

IUPAC Name

2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-21-12-5-3-4-10(14(12)22-2)9-17-7-6-16-15(20)11(17)8-13(18)19/h3-5,11H,6-9H2,1-2H3,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXJAXDNDTZWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazinone Ring Synthesis

The 3-oxo-piperazine core is commonly synthesized via cyclocondensation of diamines with carbonyl-containing reagents. A representative method involves reacting ethylenediamine derivatives with glyoxylic acid or its esters under acidic or basic conditions. For example:

H2N-CH2CH2-NH2+OHC-COORPiperazin-3-one+ROH\text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 + \text{OHC-COOR} \rightarrow \text{Piperazin-3-one} + \text{ROH}

In one protocol, N-Boc-piperazinone is generated by treating 1,2-diaminoethane with tert-butyl glyoxylate, followed by deprotection. Yields range from 65–80% depending on the solvent (e.g., THF or DCM) and temperature (0–25°C).

Alkylation with 2,3-Dimethoxybenzyl Groups

The 2,3-dimethoxybenzyl moiety is introduced via reductive amination or alkylation . Patent WO2019016828A1 describes a scalable method for analogous piperazine derivatives:

  • Intermediate preparation : 2,3-Dimethoxybenzyl chloride is reacted with piperazinone in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMF or acetonitrile.

  • Purification : The crude product is purified via acid-base extraction or recrystallization from ethanol/water mixtures.

Key Data :

ParameterConditionYieldSource
SolventDMF, 60°C, 12h72%
BaseK2_2CO3_3
PurificationRecrystallization (EtOH/H2_2O)85%

Acetic Acid Side-Chain Functionalization

The acetic acid group is introduced through alkylation or Michael addition . A two-step approach is documented in the synthesis of related compounds:

  • Alkylation : Piperazinone is treated with bromoacetic acid tert-butyl ester in the presence of NaH or LiHMDS.

  • Deprotection : The tert-butyl group is removed using TFA or HCl in dioxane, yielding the free carboxylic acid.

Example Reaction :

Piperazinone+BrCH2COOtBuNaH, DMF2-[Piperazinyl]-acetic acid esterHCl2-[Piperazinyl]-acetic acid\text{Piperazinone} + \text{BrCH}_2\text{COOtBu} \xrightarrow{\text{NaH, DMF}} \text{2-[Piperazinyl]-acetic acid ester} \xrightarrow{\text{HCl}} \text{2-[Piperazinyl]-acetic acid}

Optimization Notes :

  • Use of LiHMDS instead of NaH improves regioselectivity (89% vs. 73%).

  • TFA-mediated deprotection minimizes side reactions compared to HCl.

Integrated Synthesis Routes

Route A: Sequential Alkylation-Cyclization

  • Step 1 : React 1,2-diaminoethane with ethyl glyoxylate to form piperazin-3-one.

  • Step 2 : Alkylate with 2,3-dimethoxybenzyl bromide (K2_2CO3_3, DMF, 60°C).

  • Step 3 : Introduce acetic acid via bromoacetic acid tert-butyl ester (LiHMDS, THF).

  • Step 4 : Deprotect with TFA/DCM (1:1).

Overall Yield : 58% (four steps).

Route B: One-Pot Reductive Amination

A patent-derived method combines piperazinone, 2,3-dimethoxybenzaldehyde, and sodium cyanoborohydride in MeOH/HOAc (pH 4–5). The acetic acid side chain is added concurrently using bromoacetic acid, yielding the product in one pot (45–50% yield).

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Sequential AlkylationHigh purity (≥95%)Multi-step, lower overall yield
One-Pot ReductiveFaster, fewer stepsModerate purity (80–85%)
SNAr FunctionalizationCompatible with electron-poor ringsRequires activated substrates

Key Findings :

  • Route A is preferred for gram-scale synthesis due to better control over intermediates.

  • Route B suits exploratory studies where speed outweighs yield considerations .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid. It has been evaluated against various pathogenic bacteria and fungi. For instance:

  • Bacterial Strains Tested :
    • Escherichia coli
    • Klebsiella pneumoniae
    • Acinetobacter baumannii
    • Pseudomonas aeruginosa
    • Staphylococcus aureus

In vitro assays demonstrated significant antibacterial activity, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Preliminary studies indicate that it may exhibit protective effects against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity was measured using standard assays such as DPPH and FRAP, showing promising results compared to established antioxidants .

Case Study 1: Antimicrobial Efficacy

A study conducted by Chaban et al. (2020) evaluated the synthesized derivatives of piperazine-based compounds for their antimicrobial properties. The study revealed that derivatives similar to this compound exhibited significant inhibition of bacterial growth at low concentrations. The safety profile was also assessed through cytotoxicity tests on human cell lines, indicating a favorable therapeutic index .

Case Study 2: Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of piperazine derivatives, including the target compound. The study aimed to optimize the chemical structure to enhance biological activity while minimizing toxicity. The findings suggested that modifications in the piperazine ring could lead to improved antimicrobial efficacy and reduced cytotoxic effects .

Summary of Findings

ApplicationActivity TypeTested Organisms/ConditionsResults Summary
AntimicrobialBacterial InhibitionE. coli, K. pneumoniae, etc.Significant inhibition observed
AntioxidantFree Radical ScavengingDPPH and FRAP assaysPromising antioxidant activity reported
CytotoxicityHuman Cell LinesVarious human cell linesNon-toxic at therapeutic doses

Mechanism of Action

The mechanism of action of 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to inflammation and pain .

Comparison with Similar Compounds

Table 1: Comparison of Piperazine-Acetic Acid Derivatives

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight Key Physicochemical Properties CAS Number
2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid 2,3-Dimethoxy C₁₅H₂₀N₂O₅ 308.33 Not reported in evidence -
2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid 2-Methoxy C₁₄H₁₈N₂O₄ 278.31 - 1033600-22-4
2-[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-acetic acid 2-Chloro, 6-fluoro C₁₃H₁₄ClFN₂O₃ 301.71 Density: 1.4±0.1 g/cm³; Boiling point: 520.5±50.0 °C 1033600-27-9
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]-acetic acid 4-Fluoro C₁₃H₁₅FN₂O₃ 266.27 Purity: ≥95%; Storage: -20°C 1033600-10-0
2-[1-(3-Fluorobenzyl)-3-oxo-2-piperazinyl]-acetic acid 3-Fluoro C₁₃H₁₅FN₂O₃ 266.27 - 1033399-99-3
2-[1-(4-Methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid 4-Methoxy, 3-methyl C₁₅H₂₀N₂O₄ 292.33 - -

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., 2,3-dimethoxy or 2-methoxy) enhance lipophilicity (logP) compared to halogenated derivatives (e.g., chloro, fluoro) due to their electron-donating nature. Fluorine substituents (e.g., 4-fluoro or 3-fluoro) balance lipophilicity and metabolic stability, as seen in the 4-fluorobenzyl derivative’s use in medicinal chemistry intermediates .

In contrast, para-substituted analogs (e.g., 4-fluorobenzyl) may adopt conformations favorable for receptor interactions .

Solubility and Stability :

  • The 2-chloro-6-fluoro derivative has a high boiling point (520.5°C), suggesting low volatility but possible thermal instability .
  • Storage conditions vary: the 4-fluorobenzyl compound requires -20°C for long-term stability, while others (e.g., 2-methoxybenzyl) lack explicit data .

Biological Activity

2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS Number: 1042697-82-4) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₅H₂₀N₂O₅
  • Molecular Weight : 308.33 g/mol
  • Structure : The compound features a piperazine ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties often exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In studies comparing these compounds with standard antibiotics, many showed comparable or superior efficacy, particularly in inhibiting bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in recent studies. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, including the reduction of pro-inflammatory cytokines. For example, derivatives of oxadiazoles have shown significant anti-inflammatory activity comparable to established anti-inflammatory drugs .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research has indicated that piperazine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds similar to this compound have been evaluated for their ability to inhibit the proliferation of cancer cells in vitro and in vivo .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Piperazine Ring : Utilizing starting materials such as ethylenediamine and appropriate carbonyl compounds.
  • Introduction of the Dimethoxybenzyl Group : This step often involves alkylation reactions where dimethoxybenzyl halides are reacted with the piperazine derivative.
  • Acetic Acid Derivation : The final step includes the acetic acid moiety attachment through acylation techniques.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated several piperazine derivatives for their antibacterial activity against common pathogens. The results indicated that compounds structurally related to this compound exhibited significant inhibition zones against E. coli and Bacillus subtilis, suggesting promising applications in treating bacterial infections .

Anti-inflammatory Research

In a comparative study assessing anti-inflammatory properties, a series of piperazine derivatives were tested for their ability to reduce inflammation in animal models. Results showed that certain derivatives significantly lowered levels of TNF-alpha and IL-6 compared to control groups, indicating a strong anti-inflammatory effect .

Q & A

Basic: What are the recommended synthetic routes for 2-[1-(2,3-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of piperazine-acetic acid derivatives typically involves coupling reactions or nucleophilic substitutions. For example, coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) can activate carboxylic acid groups for amide bond formation, as demonstrated in the synthesis of structurally related compounds . Optimization strategies include:

  • Temperature Control : Heating to 40°C during coupling reactions improves reagent solubility and reaction kinetics .
  • Stoichiometry : A 1:1.2 molar ratio of backbone to acylating agent minimizes side reactions .
  • Purification : Sequential extraction (e.g., with ethyl acetate) and pH adjustment (to 1–2) enhance product isolation, as shown in analogous syntheses yielding 50% purified product .

Basic: How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen bonding. For example, SCXRD of a related benzothiazolyl-acetic acid derivative confirmed the planar configuration of the heterocyclic ring and acetic acid substituent (R-factor = 0.049) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can verify the 2,3-dimethoxybenzyl group (aromatic protons at δ 6.8–7.2 ppm) and piperazine N–H signals (δ 2.5–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 320.13 (C15_{15}H20_{20}N2_2O5+_5^+) .

Basic: What analytical techniques are critical for assessing the purity of this compound, particularly in identifying common byproducts?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to separate impurities. Retention time discrepancies ≥0.5% indicate byproducts .
  • TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:1) can track reaction progress. Spots with Rf_f values deviating from the main product suggest unreacted precursors or side products .

Advanced: How should researchers address discrepancies in synthetic yields or byproduct formation across different methodologies?

Methodological Answer:

  • Comparative Analysis : Contrast reaction conditions (e.g., solvent polarity in (DMF) vs. aqueous NaOH in ). Polar aprotic solvents may favor coupling but increase hydrolysis risk .
  • Byproduct Identification : Use LC-MS/MS to characterize impurities. For instance, incomplete acylation might yield a des-methyl intermediate, detectable via fragment ions.
  • DoE (Design of Experiments) : Systematically vary parameters (pH, temperature) to identify critical factors affecting yield .

Advanced: What mechanistic insights can be gained from studying the reactivity of the 3-oxo-piperazine moiety under varying pH conditions?

Methodological Answer:

  • pH-Dependent Tautomerism : At acidic pH, the 3-oxo group may protonate, stabilizing enol tautomers and altering nucleophilicity. UV-Vis spectroscopy (200–400 nm) can monitor tautomeric shifts .
  • Kinetic Studies : Quench experiments (e.g., using HCl) at timed intervals track acyl transfer rates. For example, EDC-mediated coupling exhibits pseudo-first-order kinetics under excess reagent conditions .

Advanced: How can computational modeling predict the conformational dynamics of the 2,3-dimethoxybenzyl substituent in solution?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Parameterize force fields (e.g., GAFF) using crystallographic data (e.g., bond lengths from ). Solvent models (e.g., TIP3P water) simulate rotational freedom of the methoxy groups.
  • DFT Calculations : Optimize ground-state geometries at the B3LYP/6-31G* level to assess steric hindrance between the benzyl and piperazine moieties .

Advanced: What strategies mitigate oxidation or degradation of the acetic acid group during long-term storage?

Methodological Answer:

  • Stabilization via Lyophilization : Freeze-drying under nitrogen atmosphere reduces hydrolytic degradation.
  • Additive Screening : Antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) prevent radical-mediated oxidation, as shown in analogous carboxylic acid derivatives .

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